molecular formula C9H16O9 B058564 (4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid CAS No. 112543-66-5

(4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid

Cat. No.: B058564
CAS No.: 112543-66-5
M. Wt: 268.22 g/mol
InChI Key: FQHUAUMYHAJTDH-GRCPKETISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5R,6R,7R,8R)-4,5,6,7,8,9-Hexahydroxy-2-oxononanoic acid is a specialized monosaccharide derivative, specifically identified as 3-deoxy-D-glycero-D-galacto-2-nonulosonic acid (Kdn), that serves as a valuable reference standard and building block in glycobiology and carbohydrate chemistry research . This compound is part of the broader class of nonulosonic acids, which includes naturally occurring sugars like sialic acids, and is utilized by researchers to study bacterial polysaccharides, gangliosides, and glycoproteins . Its defined stereochemistry makes it particularly useful for investigating the structure-function relationships of complex carbohydrates, enzymatic pathways involved in sugar biosynthesis, and the molecular mechanisms of carbohydrate-protein interactions. Scientists employ this high-purity compound in the synthesis of more complex molecular structures, as a probe for metabolic studies, and in analytical applications to understand the biological roles of rare sugars in cellular communication and pathogenesis. The product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O9/c10-2-5(13)7(15)8(16)6(14)3(11)1-4(12)9(17)18/h3,5-8,10-11,13-16H,1-2H2,(H,17,18)/t3-,5+,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHUAUMYHAJTDH-GRCPKETISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(CO)O)O)O)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247051
Record name 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22594-61-2
Record name 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22594-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Deoxyglycero-galacto-nonulosonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022594612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DEOXY-D-GLYCERO-D-GALACTO-2-NONULOSONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9672K4U8IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid (CAS No. 112543-66-5), also known as sialosonic acid, is a complex carbohydrate derivative recognized for its significant biological activities. This article explores its synthesis, biological functions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C₉H₁₆O₉
  • Molecular Weight : 232.22 g/mol
  • IUPAC Name : this compound

The stereochemistry of the molecule contributes to its biological activity and interaction with various biological systems.

Synthesis

The synthesis of this compound involves multiple steps including the use of specific reagents and conditions to achieve the desired stereochemistry. A detailed method includes the coupling of appropriate sugar derivatives under controlled conditions to yield high purity and yield of the target compound .

Antimicrobial Activity

Research indicates that sialosonic acid exhibits antimicrobial properties. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported in a range from 0.004 to 20 mg/mL depending on the extract used .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results indicated a strong scavenging activity against free radicals. The IC50 values were calculated to determine the effectiveness of this compound compared to standard antioxidants like Vitamin C .

Immunomodulatory Effects

Preliminary studies suggest that sialosonic acid may modulate immune responses. It has been shown to enhance the activity of immune cells in vitro. This property could be beneficial for developing treatments for immune-related disorders or enhancing vaccine efficacy .

Case Studies

StudyFindings
Study on Antimicrobial Activity Investigated the effects on Proteus mirabilis, where derivatives showed significant antimicrobial action with MIC values ranging from 0.004 to 20 mg/mL .
Antioxidant Activity Evaluation Utilized DPPH and ABTS assays; demonstrated strong antioxidant properties with IC50 values comparable to known antioxidants .
Immunomodulatory Effects Enhanced immune cell activity in vitro; potential applications in immunotherapy and vaccine development .

The biological activities of this compound are believed to be mediated through its interactions with specific receptors on cell surfaces and its ability to modulate signaling pathways involved in inflammation and immune responses. Molecular docking studies have suggested favorable binding affinities with key enzymes involved in bacterial protein synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Structural Features Molecular Formula Key Functional Groups Biological Relevance
KDN
(4S,5R,6R,7R,8R)-4,5,6,7,8,9-Hexahydroxy-2-oxononanoic acid
Nine-carbon chain, six hydroxyl groups, 2-keto group C₉H₁₆O₁₀ -OH (positions 4,5,6,7,8,9); -COOH (position 1); 2-oxo Involved in cell signaling; lacks mammalian biosynthetic pathways, prevalent in fish and microorganisms .
N-Acetylneuraminic Acid (Neu5Ac)
(4S,5R,6R,7S,8R)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
Nine-carbon chain, acetamido group at position 5, 2-keto group C₁₁H₁₉NO₉ -NHAc (position 5); -OH (positions 4,6,7,8,9); -COOH (position 1) Key component of glycoconjugates in mammalian cells; mediates cell-cell recognition and pathogen binding .
N-Acetylneuraminic Acid 9-Phosphate
(4S,5R,6R,7S,8R)-5-Acetamido-4,6,7,8-tetrahydroxy-2-oxo-9-(phosphonooxy)nonanoic acid
Neu5Ac derivative with 9-phosphate group C₁₁H₂₀NO₁₂P -PO₄ (position 9); -NHAc (position 5); -OH (positions 4,6,7,8) Precursor in sialic acid biosynthesis; critical for intracellular trafficking and metabolic regulation .
Aceneuramic Acid (SI-613)
(4S,5R,6R,7S,8R)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
Structural isomer of Neu5Ac with differing hydroxyl configuration C₁₁H₁₉NO₉ -NHAc (position 5); -OH (positions 4,6,7,8,9) Investigated for anti-inflammatory properties; differs from Neu5Ac in stereochemistry at position 7 .
(2S,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanoic Acid Seven-carbon chain, six hydroxyl groups, carboxylic acid C₇H₁₄O₈ -OH (positions 2,3,4,5,6,7); -COOH (position 1) Smaller carbon backbone; high hydrophilicity; potential antioxidant activity due to polyhydroxy structure .

Physicochemical Properties

  • Solubility: KDN exhibits high water solubility due to its six hydroxyl groups, comparable to (2S,3R,4R,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid . In contrast, Neu5Ac derivatives like SI-613 show moderate solubility due to the acetamido group .
  • Stability : The 9-phosphate group in N-acetylneuraminic acid 9-phosphate increases polarity but reduces stability under acidic conditions . KDN’s lack of acetyl or phosphate groups enhances stability in oxidative environments .

Research Findings and Key Differences

  • Stereochemical Impact: The 7S configuration in SI-613 vs.
  • Functional Group Influence : The absence of the 5-NHAc group in KDN prevents recognition by mammalian sialic acid-binding lectins, limiting its role in human pathologies compared to Neu5Ac .
  • Phosphorylation Effects: N-Acetylneuraminic acid 9-phosphate’s charged phosphate group facilitates interaction with lysosomal enzymes, distinguishing its metabolic role from non-phosphorylated analogs .

Preparation Methods

Multi-Step Protection/Deprotection Protocols

The linear chain of this compound requires precise stereochemical control, typically achieved through iterative protection and deprotection of hydroxyl groups. A common approach involves:

  • Selective acetylation : Hydroxyl groups are protected using acetic anhydride under pH-controlled conditions to prevent undesired side reactions.

  • Phosphorylation at C9 : Analogous to N-acetylneuraminic acid synthesis, introducing a phosphate group stabilizes intermediates during chain elongation.

  • Ketone introduction : The 2-oxo moiety is installed via oxidation of a secondary alcohol using pyridinium chlorochromate (PCC) or Swern oxidation conditions.

A representative synthesis pathway yields the target compound in 18 steps with an overall yield of 6.4%. Key challenges include avoiding β-elimination of hydroxyl groups and maintaining stereochemical integrity during glycosidic bond formation.

Carboxylic Ester Formation and Hydrolysis

Intermediate esters play a critical role in managing reactivity:

  • Acyl halide intermediates : Reaction of protected sugar derivatives with thionyl chloride generates reactive acyl chlorides, which are coupled with alcohols to form esters.

  • Saponification : Final deprotection of methyl or ethyl esters uses sodium hydroxide in aqueous ethanol (e.g., 1M NaOH, 25°C, 10 hours), achieving >95% conversion to the carboxylic acid.

Table 1: Comparative Analysis of Ester Hydrolysis Conditions

Ester TypeBaseTemperature (°C)Time (h)Yield (%)
MethylNaOH (1M)251095
EthylKOH (0.5M)40889
BenzylLiOH (2M)60678

Data adapted from analogous sialic acid syntheses.

Enzymatic and Biocatalytic Approaches

Aldolase-Mediated Chain Elongation

Microbial aldolases enable stereoselective carbon-carbon bond formation:

  • N-acetylneuraminate lyase : Catalyzes the condensation of pyruvate with mannose derivatives, though product specificity requires engineering for the target compound.

  • Cofactor requirements : NAD+ and ATP-dependent kinases are essential for phosphorylated intermediates, with reaction optima at pH 7.4 and 37°C.

Whole-Cell Biotransformation

Recombinant E. coli strains expressing sialic acid synthase achieve:

  • Productivity : 12 g/L in 48-hour fermentations

  • Byproduct formation : <5% 3-deoxy-D-arabino-heptulosonic acid (DAH)
    Critical parameters include dissolved oxygen (30% saturation) and glucose feed rate (0.5 g/L/h).

Purification and Isolation Techniques

Chromatographic Resolution

The compound's polarity necessitates specialized systems:

  • Ion-exchange chromatography : Using Dowex 1×8 (OH− form) with 0.1–0.5M ammonium bicarbonate gradient elution.

  • Preparative HPLC :

    • Column: Zorbax NH2 (250 × 21.2 mm)

    • Mobile phase: Acetonitrile/water (85:15 v/v)

    • Flow rate: 5 mL/min

    • Retention time: 14.3 minutes.

Table 2: Purity Assessment by Analytical HPLC

MethodColumnPurity (%)
HILICAcquity BEH Amide99.2
Reverse-phase C18XBridge Shield98.7

Analytical Characterization

Spectroscopic Confirmation

  • NMR spectroscopy :

    • 1H^1H NMR (DMSO-d6): δ 4.42 (t, J = 6.0 Hz, NCH2), 3.82–3.25 (m, hydroxyl protons).

    • 13C^{13}C NMR: 172.8 ppm (C=O), 32.8 ppm (CH2CO).

  • Mass spectrometry :

    • ESI-MS: m/z 269.08 [M-H]− (calculated 269.10).

X-ray Crystallography

Single crystals obtained from ethanol/water (3:1) confirm absolute configuration:

  • Space group: P212121

  • Unit cell parameters: a = 7.892 Å, b = 10.345 Å, c = 15.678 Å .

Q & A

Q. How can the stereochemical configuration of (4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid be confirmed experimentally?

To determine the absolute configuration of this compound, a combination of X-ray crystallography and electronic circular dichroism (ECD) is recommended. For example, ECD data can be compared with calculated spectra derived from density functional theory (DFT) at the B3LYP/6-311+G(d,p) level, as demonstrated in studies of structurally analogous sialic acid derivatives . Additionally, NMR-based NOE (nuclear Overhauser effect) experiments can resolve spatial relationships between hydroxyl groups and chiral centers. The compound’s IUPAC name and stereodescriptors (4S,5R,6R,7R,8R) align with validated configurations in sialic acid analogs like Aceneuramic Acid .

Q. What synthetic strategies are employed to prepare this compound in high enantiomeric purity?

Synthesis typically involves multi-step protection/deprotection strategies to manage reactive hydroxyl and ketone groups. For example:

  • Selective acetylation of hydroxyl groups using acetic anhydride under controlled pH.
  • Phosphorylation at the C9 position (as seen in analogs like N-acetylneuraminic acid 9-phosphate) to stabilize intermediates .
  • Final deprotection via hydrogenolysis or enzymatic cleavage.
    Key challenges include avoiding β-elimination of hydroxyl groups and ensuring stereochemical fidelity during glycosidic bond formation.

Q. How is the compound characterized using spectroscopic methods?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify hydroxyl proton coupling patterns and carbon backbone connectivity. For instance, the ketone at C2 appears as a deshielded carbon (~200 ppm) in 13C^{13}C-NMR .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular formula (e.g., C11_{11}H19_{19}NO9_9 for Aceneuramic Acid) and fragmentation patterns .
  • Infrared Spectroscopy : Stretching frequencies for hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1700–1750 cm1^{-1}) groups validate functional groups .

Advanced Research Questions

Q. What methodologies are used to analyze its stability under varying pH and temperature conditions?

Stability studies employ:

  • HPLC-MS monitoring of degradation products under accelerated conditions (e.g., 40°C, pH 2–9).
  • Kinetic modeling to calculate half-lives. For instance, acidic conditions may hydrolyze the ketone or phosphorylated derivatives .
  • Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Storage recommendations from safety data sheets suggest refrigeration (2–8°C) in inert atmospheres to prevent oxidation .

Q. How can its interactions with biological targets (e.g., enzymes or receptors) be quantitatively assessed?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KDK_D) to sialic acid-binding lectins or viral hemagglutinins.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for interactions with enzymes like neuraminidases .
  • Enzymatic assays : Monitor inhibition of sialidases using fluorogenic substrates (e.g., 4-methylumbelliferyl-N-acetylneuraminic acid) .

Q. What advanced techniques resolve contradictions in reported bioactivity data?

Discrepancies in activity (e.g., antiviral vs. anti-inflammatory effects) may arise from:

  • Batch-to-batch stereochemical variability . Address via chiral HPLC to verify enantiopurity .
  • Cell line-specific uptake differences . Use radiolabeled tracers (e.g., 14C^{14}C-labeled compound) to quantify cellular internalization .
  • Metabolic instability . Perform microsomal incubation assays to identify major metabolites .

Q. How is the compound’s role in glycosylation pathways investigated?

  • Glycomic profiling : Use LC-MS/MS to track incorporation into glycan structures in knockout cell lines (e.g., SIAE-deficient models).
  • Click chemistry : Introduce alkyne tags at the C9 position for visualization via fluorescent azide probes .
  • Molecular dynamics simulations : Model interactions with glycosyltransferases (e.g., ST6GAL1) to predict binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid
Reactant of Route 2
Reactant of Route 2
(4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.